molecular formula C9H13N5S B6533401 3-methyl-7-[(2-methylpropyl)sulfanyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058197-65-1

3-methyl-7-[(2-methylpropyl)sulfanyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B6533401
CAS No.: 1058197-65-1
M. Wt: 223.30 g/mol
InChI Key: QISYQPDYZDRCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-[(2-methylpropyl)sulfanyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine, also known as MMPT, is a synthetic chemical compound of the triazole class. It is a heterocyclic compound that contains a nitrogen atom in its core structure. MMPT is primarily used in scientific research, specifically in the fields of biochemistry and physiology, due to its unique properties.

Scientific Research Applications

3-methyl-7-[(2-methylpropyl)sulfanyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a variety of scientific research applications. It has been used to study the effects of various drugs on the human body, as well as to investigate the mechanisms of action of certain drugs. In addition, this compound has been used to study the biochemical and physiological effects of certain compounds, such as hormones and neurotransmitters. Furthermore, this compound has been used to study the effects of certain compounds on the immune system, as well as to investigate the mechanisms of action of certain compounds on the immune system.

Mechanism of Action

3-methyl-7-[(2-methylpropyl)sulfanyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is known to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is believed that this compound binds to the active site of COX-2 and prevents the enzyme from performing its normal functions. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to reduce the levels of certain hormones, such as cortisol. In addition, this compound has been shown to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Furthermore, this compound has been shown to reduce the levels of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-7-[(2-methylpropyl)sulfanyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, this compound is relatively stable and can be stored for extended periods of time without significant degradation. Furthermore, this compound is relatively non-toxic and has been shown to be safe for use in laboratory experiments.
However, there are certain limitations to using this compound in laboratory experiments. For example, this compound is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions. In addition, this compound is relatively expensive and not readily available in large quantities. Furthermore, this compound has been shown to be unstable in the presence of certain compounds, such as acids and bases.

Future Directions

There are a number of potential future directions for research involving 3-methyl-7-[(2-methylpropyl)sulfanyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine. For example, further research could be conducted to investigate the effects of this compound on the immune system and its potential therapeutic applications. In addition, further research could be conducted to investigate the effects of this compound on the metabolism of drugs, as well as to investigate the mechanisms of action of this compound on various enzymes. Furthermore, further research could be conducted to investigate the effects of this compound on the development of certain diseases, such as cancer. Finally, further research could be conducted to investigate the potential toxic effects of this compound and its potential applications as a pesticide.

Synthesis Methods

3-methyl-7-[(2-methylpropyl)sulfanyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be synthesized through a variety of methods, including a method developed by a team of researchers at the University of Tokyo. This method involves the reaction of 2-methyl-1,3-propanediol with 2-methyl-3-nitro-1-propene in the presence of an acid catalyst. The reaction is then followed by a series of purifications, including recrystallization, to obtain the desired compound. Other methods for synthesizing this compound include the reaction of 2-methyl-3-nitro-1-propene with 2-methyl-1,3-propanediol in the presence of a base catalyst, and the reaction of 2-methyl-3-nitro-1-propene with 2-methyl-1,3-propanediol in the presence of a Lewis acid.

Properties

IUPAC Name

3-methyl-7-(2-methylpropylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-6(2)4-15-9-7-8(10-5-11-9)14(3)13-12-7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISYQPDYZDRCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=NC2=C1N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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